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Cyclopropyl(4-fluoro-3-

methylphenyl)methanamine

CAS No.: 1018265-03-6

Cat. No.: B1528681

Get Quote

Executive Summary
The cyclopropyl amine (CPA) moiety is a privileged scaffold in medicinal chemistry, serving as

a conformationally restricted bioisostere of ethyl and isopropyl amines. However, the non-

fluorinated CPA scaffold frequently suffers from metabolic liability (mechanism-based

inactivation of CYP450s) and high basicity (pKa ~9.1), which can limit membrane permeability

and introduce hERG toxicity risks.

This guide objectively compares the bioactivity profiles of non-fluorinated CPAs versus their

fluorinated analogs (monofluoro- and gem-difluoro-CPAs). Experimental data confirms that

strategic fluorination modulates the pKa, locks conformation via the gauche effect, and blocks

metabolic "soft spots," often resulting in superior drug-like properties (DMPK) despite potential

trade-offs in potency.

Physicochemical Profiling: The "Fluorine Effect"[1]
[2]
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The introduction of fluorine into the cyclopropyl ring is not merely a steric change; it

fundamentally alters the electronic landscape of the amine.

Basicity (pKa) Modulation
Non-fluorinated CPAs are moderately basic.[1] Fluorination at the

-position (relative to the nitrogen) exerts a strong electron-withdrawing inductive effect (

), significantly lowering the pKa of the amine.
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Parameter
Cyclopropyl
Amine (CPA)

2-Fluoro-CPA
gem-Difluoro-
CPA

Impact on
Bioactivity

pKa (Conj. Acid) ~9.1 ~7.5 – 8.0 ~6.5 – 7.2

Lower pKa

increases the

fraction of neutral

species at

physiological pH

(7.4), enhancing

passive

membrane

permeability.

Lipophilicity

(LogD)
Lower Moderate Higher

Increased

lipophilicity

improves blood-

brain barrier

(BBB)

penetration but

requires

monitoring for

non-specific

binding.[1]

H-Bonding Donor/Acceptor
F acts as weak

acceptor

F acts as weak

acceptor

Fluorine can act

as a bioisostere

for the carbonyl

oxygen or

hydroxyl group in

binding pockets.

[1]

Conformational Locking (The Gauche Effect)
Unlike the flexible ethylamine chain, the CPA ring is rigid. However, the exocyclic N-C bond still

rotates.

Non-Fluorinated: The amine group has rotational freedom, sampling multiple conformers.
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Fluorinated: The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">

hyperconjugation and dipole-dipole interactions induce a specific conformational preference
(often gauche). This "pre-organizes" the molecule for binding, potentially reducing the
entropic penalty upon target engagement.

Metabolic Stability & Toxicology[4][5]
This is the most critical differentiator. Non-fluorinated CPAs are notorious Mechanism-Based

Inhibitors (MBIs) of cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

The Metabolic Shunt
Pathway A (Non-Fluorinated): CYP450 enzymes initiate a Single Electron Transfer (SET)

oxidation at the nitrogen. The resulting radical cation triggers a rapid ring-opening of the

strained cyclopropane. This reactive intermediate covalently binds to the CYP heme or

protein backbone, permanently inactivating the enzyme (suicide inhibition).

Pathway B (Fluorinated): The high electronegativity of fluorine pulls electron density away

from the nitrogen, raising its ionization potential. This makes the initial SET oxidation

energetically unfavorable. Consequently, the metabolic pathway shifts away from ring-

opening and toward standard Phase I/II clearance or renal excretion.

Experimental Data Summary (Microsomal Stability)

Compound
Scaffold

CYP Inhibition
(IC50)

Intrinsic Clearance
(

)

Mechanism

Tranylcypromine

(Non-F)
High (Potent MBI) High (Rapid turnover)

Ring opening

Covalent Adduct

2-Fluoro-

Tranylcypromine
Low (Weak/No MBI) Low (Stable)

Ring intact; C-F bond

prevents SET
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Case Study: LSD1 Inhibitors (Tranylcypromine
Analogs)
Lysine-Specific Demethylase 1 (LSD1) inhibitors are critical for oncology targets (e.g., AML).[2]

Tranylcypromine (TCP) is a classic scaffold.[1]

The Challenge: TCP inhibits MAO-A/B (antidepressant effect) more potently than LSD1.[1] It

also inactivates metabolic enzymes.

The Fluorine Solution: Introduction of fluorine to the cyclopropyl ring (e.g., 4-Br-2,5-F2-

PCPA) accomplishes two goals:

Selectivity: It reduces affinity for MAO-A/B (which requires the high-energy ring-opening

mechanism).[1]

Potency: When paired with phenyl-ring substitutions, fluorinated analogs maintain or

improve LSD1 potency by exploiting specific electrostatic interactions in the FAD binding

pocket.[1]

Key Insight: While direct ring fluorination can lower potency if the binding pocket is sterically

tight, it is often necessary to enable the molecule to survive first-pass metabolism.

Visualizing the Bioactivity Logic
The following diagram illustrates the divergent fates of fluorinated vs. non-fluorinated scaffolds

in a biological system.
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Figure 1: Mechanistic divergence of cyclopropyl amines.[1] Fluorination prevents the "suicide

inhibition" pathway common to the non-fluorinated scaffold.

Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability (Metabolic
Liability)
Objective: Quantify the "Fluorine Effect" on intrinsic clearance and check for time-dependent

inhibition (TDI).

Preparation:

Prepare 10 mM stock solutions of the Non-F CPA and F-CPA analogs in DMSO.

Thaw human liver microsomes (HLM) on ice.

Incubation (Clearance):

Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

Initiate reaction with NADPH (1 mM).
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Sample at

min. Quench with ice-cold acetonitrile (containing internal standard).

Incubation (TDI Check):

Pre-incubate compound (10 µM) with HLM and NADPH for 30 mins.

Dilute 1:10 into a secondary incubation containing a standard CYP probe substrate (e.g.,

Midazolam for CYP3A4).

Measure residual activity of the probe substrate.

Analysis:

Analyze via LC-MS/MS.

Validation Criteria: The Non-F CPA should show high clearance and >50% reduction in

probe substrate activity (indicating TDI). The F-CPA should show <20% reduction.

Protocol B: Potentiometric pKa Determination
Objective: Confirm the basicity shift affecting permeability.

Setup: Use a SiriusT3 or equivalent potentiometric titrator.[1]

Method:

Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

Perform triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

Calculation:

Use the Bjerrum plot method to determine pKa.

Expectation: Non-F CPA pKa ngcontent-ng-c3932382896="" _nghost-ng-c1874552323=""

class="inline ng-star-inserted">
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9.0–9.2; Monofluoro CPA pKa

7.5–8.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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